Linker Length Comparison: Extended Spatial Reach of C12 vs. C8 and C4 Alkyl Segments
Azide-PEG9-amido-C12-Boc provides a total extended linker length of approximately 51 Å (PEG9 segment ~36 Å + C12 alkyl segment ~15 Å), positioning it in the optimal range for ternary complex formation with common E3 ligase–target protein pairs. Comparative analogs Azide-PEG9-amido-C8-Boc and Azide-PEG9-amido-C4-Boc offer truncated alkyl segments of 8 and 4 carbons respectively, resulting in total lengths of ~46 Å and ~41 Å . This difference in reach directly impacts the ability to span the required distance between ligand binding sites, a critical determinant of degradation efficiency .
| Evidence Dimension | Approximate extended linker length (PEG9 + alkyl segment) |
|---|---|
| Target Compound Data | Approximately 51 Å (PEG9 ~36 Å + C12 ~15 Å) |
| Comparator Or Baseline | Azide-PEG9-amido-C8-Boc: ~46 Å; Azide-PEG9-amido-C4-Boc: ~41 Å |
| Quantified Difference | +5 Å (11% longer) vs. C8 analog; +10 Å (24% longer) vs. C4 analog |
| Conditions | Calculated from standard PEG unit length (4.0–4.2 Å per ethylene glycol unit) and alkyl C–C bond length (1.54 Å per carbon) in extended conformation. |
Why This Matters
This length difference positions the C12 variant within the empirically validated 12–20+ carbon optimal linker range for efficient PROTAC-mediated degradation, whereas shorter analogs may fail to productively engage both proteins simultaneously.
